Phenyl 2,4-dichlorobenzoate Phenyl 2,4-dichlorobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14108822
InChI: InChI=1S/C13H8Cl2O2/c14-9-6-7-11(12(15)8-9)13(16)17-10-4-2-1-3-5-10/h1-8H
SMILES:
Molecular Formula: C13H8Cl2O2
Molecular Weight: 267.10 g/mol

Phenyl 2,4-dichlorobenzoate

CAS No.:

Cat. No.: VC14108822

Molecular Formula: C13H8Cl2O2

Molecular Weight: 267.10 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 2,4-dichlorobenzoate -

Specification

Molecular Formula C13H8Cl2O2
Molecular Weight 267.10 g/mol
IUPAC Name phenyl 2,4-dichlorobenzoate
Standard InChI InChI=1S/C13H8Cl2O2/c14-9-6-7-11(12(15)8-9)13(16)17-10-4-2-1-3-5-10/h1-8H
Standard InChI Key LQZCPOCESPYXDV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

Phenyl 2,4-dichlorobenzoate consists of a benzoate ester backbone substituted with chlorine atoms at the 2- and 4-positions of the aromatic ring. The phenyl group attached to the ester oxygen adds steric bulk and influences reactivity.

Key Properties

PropertyValue/DescriptionSource Analog
Molecular FormulaC₁₃H₈Cl₂O₂ (2,6-isomer)
Molecular Weight267.10 g/mol
CAS NumberNot explicitly listed
SMILESO=C(OC1=CC=CC=C1)C2=C(C=C(C=C2)Cl)ClDerived from analogs
Boiling Point~300–320°C (estimated) ,
SolubilityLow in water; soluble in organic solvents ,

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via esterification of 2,4-dichlorobenzoic acid with phenol under acidic or coupling conditions:

Example Reaction
2,4-Dichlorobenzoic acid + Phenol → Phenyl 2,4-dichlorobenzoate + H₂O
Conditions: Thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide) as coupling agents .

Key Reactions

  • Hydrolysis: Reacts with aqueous bases to yield 2,4-dichlorobenzoic acid and phenol .

  • Nucleophilic Substitution: Chlorine atoms may undergo substitution with amines or alkoxides under harsh conditions .

  • Reduction: Catalytic hydrogenation could reduce the ester to benzyl alcohol derivatives .

Physicochemical Characterization

Spectroscopic Data

TechniqueKey SignalsSource
IR- C=O stretch: ~1720 cm⁻¹
- C-Cl stretches: ~750–550 cm⁻¹
,
¹H NMR- Aromatic protons: δ 7.2–8.1 ppm (multiplet)
- Phenyl protons: δ 7.0–7.5 ppm
,
¹³C NMR- Carbonyl (C=O): ~165 ppm
- Chlorinated carbons: ~125–135 ppm
,

Applications and Biological Activity

Pharmaceutical Intermediates

  • FXR Antagonists: Analogous to 3-(tert-butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate, phenyl 2,4-dichlorobenzoate may serve as a scaffold for nuclear receptor modulators .

  • Antimicrobial Agents: Chlorinated benzoates exhibit activity against bacteria and fungi, though specific data for this compound are lacking .

Industrial Uses

  • Polymer Synthesis: As a precursor for thermally stable polymers (e.g., polyarylates) due to its rigid aromatic structure .

  • Coordination Chemistry: Potential ligand for metal-organic frameworks (MOFs) via oxygen lone pairs .

PrecautionRecommendation
Personal Protective GearGloves, goggles, and fume hood use
StorageCool, dry place away from oxidizers
DisposalIncineration or regulated chemical waste

Comparative Analysis with Structural Analogs

CompoundKey DifferencesApplications
Phenyl 2,6-dichlorobenzoate Chlorine at 2,6-positionsLess steric hindrance
Methyl 2,4-dichlorobenzoate Methyl ester vs. phenyl esterHigher volatility
Eugenol-derived benzoates Methoxy and allyl substituentsEnhanced biological activity

Future Research Directions

  • Structure-Activity Relationships: Systematic studies to optimize pharmacological properties .

  • Green Synthesis: Developing catalytic methods to reduce waste .

  • Degradation Studies: Assessing environmental fate via advanced oxidation processes .

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